1-[2-(piperidin-1-yl)ethyl]piperidine-4-carbaldehyde
CAS No.: 1248683-75-1
Cat. No.: VC11582836
Molecular Formula: C13H24N2O
Molecular Weight: 224.34 g/mol
Purity: 90
* For research use only. Not for human or veterinary use.
![1-[2-(piperidin-1-yl)ethyl]piperidine-4-carbaldehyde - 1248683-75-1](/images/no_structure.jpg)
Specification
CAS No. | 1248683-75-1 |
---|---|
Molecular Formula | C13H24N2O |
Molecular Weight | 224.34 g/mol |
IUPAC Name | 1-(2-piperidin-1-ylethyl)piperidine-4-carbaldehyde |
Standard InChI | InChI=1S/C13H24N2O/c16-12-13-4-8-15(9-5-13)11-10-14-6-2-1-3-7-14/h12-13H,1-11H2 |
Standard InChI Key | JNRXJBAKSKVKEE-UHFFFAOYSA-N |
Canonical SMILES | C1CCN(CC1)CCN2CCC(CC2)C=O |
Introduction
Structural and Physicochemical Characterization
Molecular Architecture
The compound’s structure comprises two piperidine rings: one substituted with a carbaldehyde group at position 4 and another linked via an ethylene bridge to the nitrogen of the first ring. The SMILES notation (C1CCN(CC1)CCN2CCC(CC2)C=O
) and InChI key (JNRXJBAKSKVKEE-UHFFFAOYSA-N
) confirm its connectivity . The aldehyde group introduces polarity, while the dual piperidine moieties contribute to lipophilicity, suggesting balanced solubility properties for drug-like molecules.
Predicted Physicochemical Properties
Collision cross-section (CCS) data, critical for mass spectrometry characterization, reveal variability across adducts (Table 1) . The [M+H]+ ion exhibits a CCS of 157.4 Ų, while [M+Na]+ adducts show higher values (167.5 Ų), reflecting sodium’s larger ionic radius. These metrics aid in analytical method development for detecting the compound in complex matrices.
Table 1: Predicted Collision Cross-Sections for Adducts of 1-[2-(Piperidin-1-yl)ethyl]piperidine-4-carbaldehyde
Adduct | m/z | CCS (Ų) |
---|---|---|
[M+H]+ | 225.19614 | 157.4 |
[M+Na]+ | 247.17808 | 167.5 |
[M+NH4]+ | 242.22268 | 165.4 |
[M-H]- | 223.18158 | 160.0 |
Synthetic Routes and Methodological Considerations
Retrospective Analysis of Piperidine-Aldehyde Synthesis
While no direct synthesis of this compound is documented, analogous piperidine-4-carbaldehyde derivatives are synthesized via:
-
Aza-Michael Addition: Divinyl ketones undergo double aza-Michael reactions with amines to form 4-piperidone intermediates, which are oxidized to aldehydes .
-
Transfer Hydrogenation: Piperidine-4-carboxylic acid derivatives are converted to methylpiperidine intermediates using formaldehyde and palladium catalysts, followed by oxidation .
For 1-[2-(piperidin-1-yl)ethyl]piperidine-4-carbaldehyde, a plausible route involves:
-
Step 1: Alkylation of piperidine with 2-chloroethylpiperidine to install the ethylene-linked piperidine group.
-
Step 2: Oxidation of the 4-position to a carbaldehyde using mild oxidizing agents (e.g., MnO₂) to preserve the amine functionality .
Challenges in Synthesis
-
Steric Hindrance: The ethylene bridge between piperidine rings may impede reaction kinetics during alkylation.
-
Oxidation Selectivity: Ensuring the aldehyde forms exclusively at the 4-position requires controlled conditions to avoid over-oxidation or side reactions .
Analytical and Industrial Considerations
Quality Control Metrics
-
Chromatography: Reverse-phase HPLC with C18 columns and acetonitrile/water gradients would separate the compound from synthetic byproducts.
-
Spectroscopic Validation: IR spectroscopy would confirm the aldehyde C=O stretch (~1700 cm⁻¹), while ¹³C NMR would resolve the carbonyl carbon at ~200 ppm .
Scale-Up Challenges
-
Cost of Starting Materials: Piperidine derivatives require inexpensive amine precursors for industrial viability.
-
Purification: The compound’s polarity necessitates silica gel chromatography or recrystallization for purity .
Future Directions and Research Gaps
Priority Investigations
-
Synthetic Optimization: Developing one-pot methodologies to reduce step count and improve yields.
-
Biological Screening: Testing against acetylcholinesterase and cancer cell lines to validate hypothesized activities.
-
Stability Studies: Assessing the aldehyde’s susceptibility to oxidation or hydration under physiological conditions.
Collaborative Opportunities
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